molecular formula C9H11BrO B1282434 2-Bromo-4-methoxy-1,3-dimethylbenzene CAS No. 23453-90-9

2-Bromo-4-methoxy-1,3-dimethylbenzene

Cat. No. B1282434
CAS RN: 23453-90-9
M. Wt: 215.09 g/mol
InChI Key: FADYDSCBJSKXOO-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1,3-dimethylbenzene is a chemical compound with the molecular formula C9H11BrO. It has an average mass of 215.087 Da and a monoisotopic mass of 213.999313 Da .


Synthesis Analysis

2-Bromo-1,4-dimethylbenzene has been used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction. It was also used in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxy-1,3-dimethylbenzene consists of a benzene ring substituted with bromine, methoxy, and two methyl groups .


Chemical Reactions Analysis

Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that 2-Bromo-4-methoxy-1,3-dimethylbenzene undergoes would depend on the specific conditions and reagents present.

Scientific Research Applications

Organic Synthesis: Building Blocks for Complex Molecules

2-Bromo-4-methoxy-1,3-dimethylbenzene serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups, facilitating the construction of complex organic molecules . This compound is particularly useful in the synthesis of biphenyl structures , which are prevalent in pharmaceuticals, agrochemicals, and advanced materials .

Medicinal Chemistry: Potential Therapeutic Applications

Research has indicated that bromophenol derivatives exhibit significant biological activities. For instance, they have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase . These enzymes are targets for the treatment of conditions such as glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease. The compound’s structural features make it a candidate for the design of new therapeutic agents.

properties

IUPAC Name

3-bromo-1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADYDSCBJSKXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504509
Record name 2-Bromo-4-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-1,3-dimethylbenzene

CAS RN

23453-90-9
Record name 2-Bromo-4-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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